

A Technical Guide to the Synthesis of Diisopropyl(bromomethyl)boronate

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Compound of Interest

Compound Name: Diisopropyl(bromomethyl)boronate

Cat. No.: B135683

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December 25, 2025

Introduction

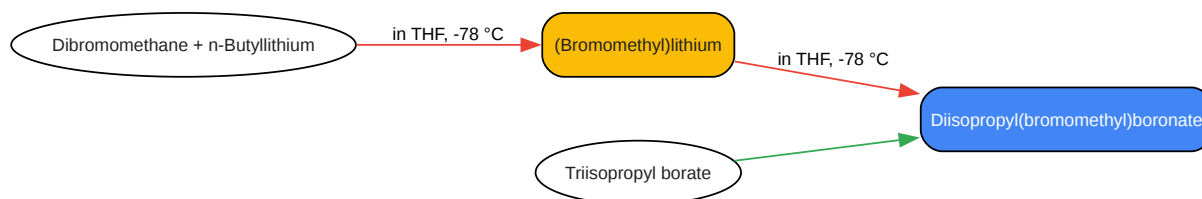
Diisopropyl(bromomethyl)boronate is a valuable synthetic intermediate extensively utilized in organic chemistry and medicinal chemistry. Its utility lies in its capacity to serve as a precursor for the formation of carbon-boron bonds, which are pivotal in the construction of complex organic molecules. This technical guide provides a comprehensive overview of the primary synthetic route to **Diisopropyl(bromomethyl)boronate**, including a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway. This document is intended to equip researchers, scientists, and professionals in drug development with the necessary information to safely and efficiently synthesize this important reagent. The compound is a versatile building block in the preparation of various boronic acid derivatives, which have applications in the development of pharmaceuticals and agrochemicals.^{[1][2][3]}

Synthesis of Diisopropyl(bromomethyl)boronate

The most common and efficient method for the synthesis of **Diisopropyl(bromomethyl)boronate** involves the in situ generation of (bromomethyl)lithium, which then reacts with triisopropyl borate.^{[4][5]} This reaction is typically performed at low temperatures to ensure the stability of the reactive intermediates.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:



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Caption: Synthesis of **Diisopropyl(bromomethyl)boronate**.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

Parameter	Value	Reference(s)
Reactants		
Dibromomethane	1.0 - 1.2 equivalents	[4]
n-Butyllithium	1.0 - 1.05 equivalents	[4]
Triisopropyl borate	1.0 equivalent	[4][5]
Reaction Conditions		
Solvent	Tetrahydrofuran (THF)	[4][5]
Temperature	-78 °C	[4][5]
Product Information		
Yield	89%	[5]
Molecular Formula	C ₇ H ₁₆ BBrO ₂	[1][2]
Molecular Weight	222.92 g/mol	[1][2]
Appearance	Colorless to slightly yellow liquid	[1]
Purity (GC)	≥ 95%	[1]

Experimental Protocol

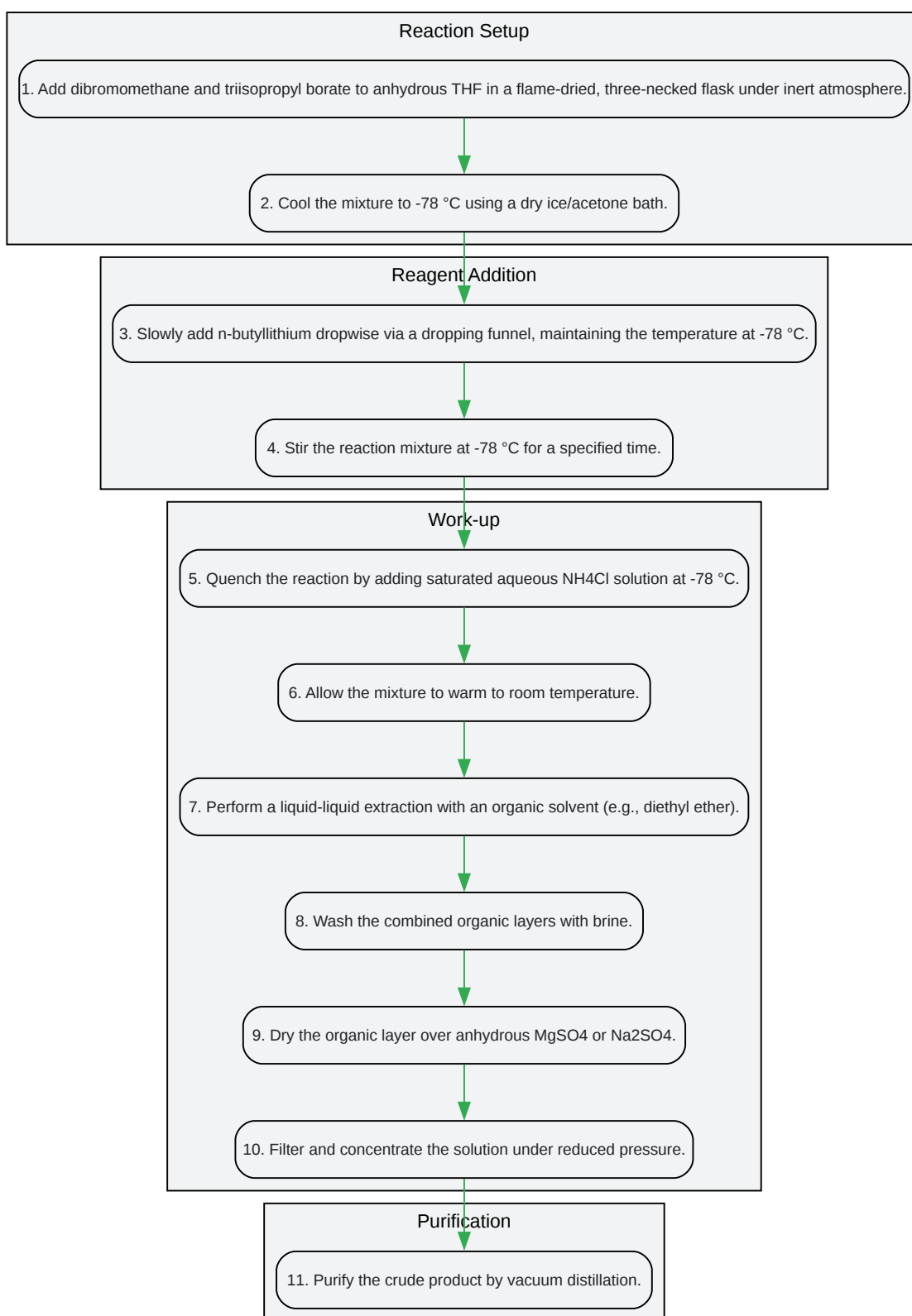
This section provides a detailed, step-by-step procedure for the synthesis of **Diisopropyl(bromomethyl)boronate** in a laboratory setting.

Materials and Equipment

- Reagents:
 - Dibromomethane (CH₂Br₂)
 - n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
 - Triisopropyl borate ((i-PrO)₃B)

- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether (Et_2O) or other suitable extraction solvent
- Equipment:
 - Three-necked round-bottom flask
 - Dropping funnel
 - Low-temperature thermometer
 - Magnetic stirrer and stir bar
 - Inert gas supply (Nitrogen or Argon)
 - Dry ice/acetone bath
 - Separatory funnel
 - Rotary evaporator
 - Distillation apparatus (for purification)

Procedure



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Caption: Experimental workflow for the synthesis of **Diisopropyl(bromomethyl)boronate**.

1. Reaction Setup:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inert gas inlet, add dibromomethane (1.2 equivalents) and triisopropyl borate (1.0 equivalent) to anhydrous tetrahydrofuran (THF).
- Cool the stirred solution to -78 °C using a dry ice/acetone bath.

2. In situ Generation of (Bromomethyl)lithium and Reaction:

- Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal temperature at or below -75 °C during the addition.
- After the addition is complete, continue to stir the reaction mixture at -78 °C for 2-3 hours.

3. Quenching and Work-up:

- While the reaction is still at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Remove the cooling bath and allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., three times).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

- Purify the crude **Diisopropyl(bromomethyl)boronate** by vacuum distillation to yield a colorless to slightly yellow liquid.^[6] For similar boronic esters, distillation under reduced pressure is an effective purification method.^[6]

Safety Considerations

- n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
- Dibromomethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
- The reaction is conducted at a very low temperature, and appropriate personal protective equipment (cryogenic gloves, safety glasses) should be worn.
- All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.

Conclusion

The synthesis of **Diisopropyl(bromomethyl)boronate** via the in situ generation of (bromomethyl)lithium is a reliable and high-yielding method. Careful control of the reaction temperature is critical for the success of the synthesis. The detailed protocol and data provided in this guide should enable proficient chemists to successfully prepare this important synthetic building block for their research and development needs. The versatility of **Diisopropyl(bromomethyl)boronate** in organic synthesis, particularly in the formation of carbon-boron bonds, makes it a key reagent in the toolbox of synthetic chemists.[3]

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